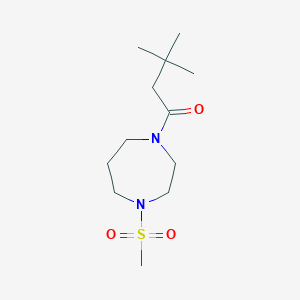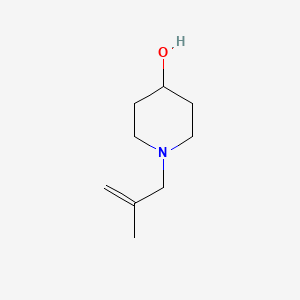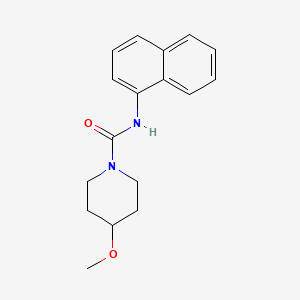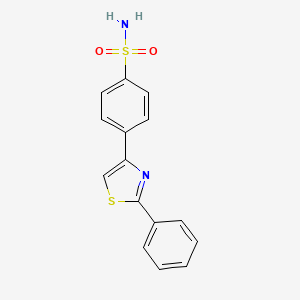
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one, also known as DMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a ketone derivative of diazepane and is structurally similar to other compounds that have been studied for their biological activity.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is not fully understood, but it is thought to be related to its ability to modulate oxidative stress and inflammation. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to upregulate antioxidant enzymes and reduce the production of pro-inflammatory cytokines. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to reduce liver damage caused by alcohol consumption. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in lab experiments is its high purity and stability. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. One area of interest is in the development of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one derivatives that have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in humans.
合成方法
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one can be synthesized through a multistep process starting with the reaction of 4-methylsulfonyl-1,4-diazepane with 3-bromo-3-methylbutanone. The resulting intermediate is then treated with a reducing agent to yield 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. This synthesis method has been optimized for high yield and purity.
科学研究应用
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been studied for its potential applications in various scientific fields. One area of interest is in the field of neuroscience, where 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have neuroprotective effects. In a study conducted on rats, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one was found to reduce neuronal damage caused by ischemia-reperfusion injury. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
属性
IUPAC Name |
3,3-dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)10-11(15)13-6-5-7-14(9-8-13)18(4,16)17/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCIASUYGXGOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)







![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)